3-Acetylpyridin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXUZSEOQCHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310773 | |
| Record name | 4(1H)-Pyridinone, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37831-31-5 | |
| Record name | 4(1H)-Pyridinone, 3-acetyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37831-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 3-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 3 Acetylpyridin 4 1h One
Precursor Synthesis and Derivatization Strategies
The synthesis of 3-Acetylpyridin-4(1H)-one involves a variety of precursor synthesis and derivatization strategies. These methods focus on constructing the core pyridinone ring with the desired acetyl group at the C3 position. Key to these approaches is the careful selection and manipulation of starting materials and intermediates.
Synthesis of Key Intermediates for this compound Formation
The formation of this compound often proceeds through the synthesis of crucial intermediates that are later cyclized to form the target pyridinone ring. One common strategy involves the use of dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2-pyrone). Reaction of dehydroacetic acid with amines can lead to the formation of 4-pyridones. jetir.org The initial products of this reaction are often open-chain compounds, specifically 3-(1-alkyliminoalkyl)-4-hydroxy-6-methylpyrones, which then rearrange to 2,6-bis-(alkylamino)-2,5-heptadien-4-ones. These intermediates are isolable and stable, but can be converted to the corresponding 4-pyridone at higher temperatures or with acid catalysis. jetir.org
Another approach involves the cyclization of aryl ketone anilides with diethyl malonate to yield 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones. These pyranopyridinediones can then undergo a ring-opening reaction in the presence of 1,2-diethylene glycol to afford 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones, which are closely related derivatives of the target compound. researchgate.net
Chalcone (B49325) Derivatives as Synthetic Precursors
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors in the synthesis of various heterocyclic compounds, including pyridinones. researchgate.netjetir.orgresearchgate.net The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate acetylpyridine with an aromatic or heteroaromatic aldehyde in the presence of a base, such as aqueous sodium hydroxide. researchgate.netjetir.orgnih.gov
For the synthesis of precursors to this compound, 3-acetylpyridine (B27631) can be condensed with various aldehydes. researchgate.netnih.gov The resulting chalcones can then be utilized in subsequent reactions to form the pyridinone ring. For instance, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a chalcone derived from 3-acetylpyridine and thiophene-2-carboxaldehyde, serves as a starting material for synthesizing pyrimidine-2-thiol (B7767146) derivatives. nih.gov While not directly forming this compound, this illustrates the utility of chalcones derived from 3-acetylpyridine in building related heterocyclic systems.
New heterocyclic chalcone analogues containing a pyridine-2,4(1H,3H)-dione fragment have been synthesized through the condensation of 3-acetylpyridine-2,4(1H,3H)-diones with various aromatic aldehydes. rjsocmed.com This reaction is typically carried out in pyridine (B92270) with a catalytic amount of piperidine (B6355638) and acetic acid. rjsocmed.com
Utilization of 3-Acetylpyridine in Complex Synthesis
3-Acetylpyridine is a versatile building block in the synthesis of more complex molecules, including various heterocyclic systems. glpbio.comchemicalbook.com It can undergo a range of chemical transformations, such as oxidation to pyridine-3-carboxylic acid and reduction to 3-ethylpyridine.
One notable application of 3-acetylpyridine is in the synthesis of terpyridine isomers. By reacting 3-acetylpyridine with aromatic aldehydes and an ammonia (B1221849) source like ammonium (B1175870) acetate, symmetrical terpyridines such as 3,2′:6′,3′′-terpyridine can be prepared. researchgate.net This reaction often proceeds via an initial aldol (B89426) condensation followed by a Michael addition to form a diketone, which then undergoes cyclization. researchgate.net In some cases, unexpected products can form; for example, the reaction of 3-acetylpyridine with certain 4-alkoxybenzaldehydes can lead to a cyclohexanol (B46403) derivative. mdpi.com
Furthermore, 3-acetylpyridine reacts with cyanoacetyl hydrazine (B178648) to form a hydrazide-hydrazone derivative, which is a key intermediate for synthesizing a variety of heterocyclic compounds, including those with potential antitumor activity. nih.govsemanticscholar.orgresearchgate.net This hydrazone can undergo further reactions and cyclizations to yield coumarin (B35378), pyridine, thiazole (B1198619), and thiophene (B33073) derivatives. nih.govsemanticscholar.org
The reactivity of 3-acetylpyridine also extends to the formation of metal complexes. It has been used to synthesize iodine(I) and silver(I) complexes. acs.org
Role of Cyanoacetyl Hydrazine and Related Hydrazide-Hydrazone Derivatives in Synthesis
Cyanoacetyl hydrazine is a highly versatile reagent in heterocyclic synthesis due to its multiple reactive sites. researchgate.net It readily reacts with ketones and aldehydes to form hydrazide-hydrazone derivatives, which are valuable precursors for a wide range of heterocyclic compounds. nih.govsemanticscholar.org
The reaction of cyanoacetyl hydrazine with 3-acetylpyridine yields a key hydrazide-hydrazone intermediate, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide. nih.govsemanticscholar.orgresearchgate.net This intermediate has been extensively used to synthesize various heterocyclic systems. For example, it can be cyclized with various reagents to produce pyridine, thiophene, and thiazole derivatives. nih.govresearchgate.net The active methylene (B1212753) group in this hydrazide-hydrazone can react with diazonium salts, and the molecule can undergo cyclization with reagents like cinnamonitrile (B126248) derivatives to form new pyridine derivatives. semanticscholar.org
The general reactivity of hydrazide-hydrazones makes them important synthons for biologically active molecules. researchgate.nethygeiajournal.com They have been used to prepare compounds with a wide array of pharmacological properties. semanticscholar.orghygeiajournal.com
Direct Synthesis Approaches and Reaction Conditions
Direct synthesis of the this compound ring system often relies on cyclization reactions that form the core pyridinone structure in a single or a few steps.
Cyclization Reactions for Pyridinone Ring Formation
The formation of the pyridinone ring can be achieved through various cyclization strategies. One method involves the reaction of β-diketo compounds with cyanoacetohydrazide. researchgate.net This reaction can proceed through different pathways depending on the reaction conditions, leading to the formation of pyridin-3-one or pyrazolo[3,4-b]pyridin-3-one derivatives. researchgate.net
Another approach is the reaction of 1,3-diketones with ammonia, followed by N-acylation and subsequent intramolecular aldol condensation to yield substituted 4-hydroxypyridines. google.com Additionally, the reaction of acetylacetone (B45752) enol ethers with ethyl perfluoroalkanoates, followed by acid-catalyzed cyclization, can produce substituted pyranones, which can then be converted to 4-hydroxypyridines upon treatment with an ammonia source. google.com
Aryl ketone anilides can be cyclized with diethyl malonate to produce 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridin-2,5-diones, which can be subsequently converted to 3-acetyl-4-hydroxypyridin-2(1H)-ones. researchgate.net The reaction of azomethines with substituted dialkyl malonates also leads to the formation of 3-substituted 4-hydroxy-2(1H)-pyridones. researchgate.net
Table 1: Key Reactions in the Synthesis of this compound and its Derivatives
| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |
| Dehydroacetic acid, Amines | Heat or Acid | 4-Pyridones | jetir.org |
| Aryl ketone anilides, Diethyl malonate | 1,2-Diethylene glycol | 3-Acetyl-4-hydroxypyridin-2(1H)-ones | researchgate.net |
| 3-Acetylpyridine, Aromatic aldehydes | Base (e.g., NaOH) | Chalcones | researchgate.netnih.gov |
| 3-Acetylpyridine, Cyanoacetyl hydrazine | - | Hydrazide-hydrazone derivative | nih.govsemanticscholar.org |
| 1,3-Diketones, Ammonia | Carboxylic acid halides/anhydrides | Substituted 4-hydroxypyridines | google.com |
Multi-component Reactions and Tandem Processes in this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org The synthesis of pyridine derivatives, including structures related to this compound, has significantly benefited from these strategies.
One-pot, four-component reactions have been developed for the synthesis of novel 3-cyanopyridine (B1664610) derivatives. acs.org In these reactions, acetyl derivatives such as 3-acetylpyridine are reacted with a formylphenyl sulfonate, ethyl cyanoacetate (B8463686), and ammonium acetate. acs.org These reactions can be performed using either conventional heating or microwave irradiation, with the latter often providing excellent yields in significantly shorter reaction times. acs.org For instance, the reaction of 3-acetylpyridine under these conditions yields 4-(4-((4-methylphenyl)sulfonyloxy)phenyl)-2-methyl-6-(pyridin-3-yl)nicotinonitrile. acs.org
Similarly, a one-pot multicomponent synthesis has been reported for producing novel polyfunctionalized pyridines by reacting an arylidene malononitrile (B47326) with methylarylketones, such as 3-acetylpyridine, and sodium ethoxide in ethanol (B145695). ekb.eg This methodology provides a straightforward route to complex pyridine structures from readily available starting materials. ekb.eg
Tandem reactions, which involve several sequential bond-forming steps in a single pot without the isolation of intermediates, are also pivotal in modern organic synthesis. whiterose.ac.uk The Bohlmann-Rahtz pyridine synthesis, a classic example, can be adapted into a one-pot, three-component cyclocondensation process. core.ac.uk This involves the reaction of a 1,3-dicarbonyl compound, an alkynone, and ammonia, proceeding through a tandem Michael addition-heterocyclization pathway to yield polysubstituted pyridines with controlled regiochemistry. core.ac.uk More advanced tandem processes, such as CuI-catalyzed C–N bond formation followed by intramolecular amidation, have been developed to create fused bicyclic systems like pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines. nih.gov
Table 1: Examples of Multi-component Reactions in Pyridine Synthesis
| Reactants | Reaction Type | Product Type | Ref |
|---|---|---|---|
| 3-Acetylpyridine, 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, ammonium acetate | Four-component reaction | 3-Cyanopyridine derivative | acs.org |
| Arylidene malononitrile, 3-acetylpyridine, sodium ethoxide | One-pot multicomponent reaction | Polyfunctionalized pyridine | ekb.eg |
| 1,3-Dicarbonyl compound, alkynone, ammonia | Three-component cyclocondensation (Modified Bohlmann-Rahtz) | Polysubstituted pyridine | core.ac.uk |
Novel Heterocyclization Strategies
The construction of the core pyridinone ring is a critical step in the synthesis of this compound and its analogues. Novel heterocyclization strategies often focus on improving efficiency, yield, and substrate scope. One such strategy involves the cyclization of aryl ketone anilides with diethyl malonate to produce 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones. researchgate.net Subsequent ring-opening of these pyranopyridin-diones in the presence of 1,2-diethylene glycol affords 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. researchgate.net This two-step process represents a strategic approach to building the substituted pyridinone core. researchgate.net
Advanced Synthetic Transformations of this compound and its Analogues
The acetyl group and the reactive pyridinone ring of this compound and its analogues serve as versatile handles for a wide array of advanced synthetic transformations, leading to diverse and complex heterocyclic systems.
Derivatization for Biological Activity Modulation
The chemical structure of 3-acetylpyridine, a precursor to the title compound, is frequently derivatized to modulate biological activity. A common strategy involves the condensation of 3-acetylpyridine with cyanoacetyl hydrazine to form a hydrazide-hydrazone derivative. semanticscholar.orgresearchgate.netnih.gov This key intermediate possesses a reactive methylene group and can be used in a variety of subsequent heterocyclization reactions to generate compounds with potential antitumor activities. semanticscholar.orgresearchgate.netnih.gov For example, this hydrazide-hydrazone can be reacted with various reagents to synthesize coumarins, pyridines, thiazoles, and thiophenes, demonstrating its utility as a scaffold for creating diverse molecular libraries for biological screening. semanticscholar.orgresearchgate.netnih.gov
Reactions Leading to Fused Pyridine Systems (e.g., Pyrazolopyrimidine)
The synthesis of fused pyridine systems, such as pyrazolopyrimidines, represents an important transformation for creating compounds with potential pharmacological applications. uminho.pt A synthetic route starting from a derivative of 3-acetylpyridine has been demonstrated. nih.gov First, a chalcone is prepared via the Claisen-Schmidt condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. nih.gov This chalcone is then reacted with thiourea (B124793) to form a pyrimidine-2-thiol derivative, which is subsequently converted to a 2-hydrazinylpyrimidine. nih.gov This hydrazine derivative serves as a key intermediate for synthesizing pyrazolo[3,4-d]pyrimidine derivatives by reacting it with reagents like ethyl acetoacetate. nih.gov These fused systems are of significant interest due to their structural relationship to purines. uminho.pt
Table 2: Synthesis of a Pyrazolopyrimidine Derivative
| Starting Material | Reagent | Product | Ref |
|---|---|---|---|
| (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | nih.gov |
| 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione | Hydrazine hydrate | 1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)hydrazine | nih.gov |
| 1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)hydrazine | Ethyl acetoacetate | 3-methyl-1-(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidin-2-yl)-1H-pyrazol-5(4H)-one | nih.gov |
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives can be readily synthesized from 3-acetylpyridine. A common and effective method is the Claisen-Schmidt condensation of 3-acetylpyridine with various aromatic or heteroaromatic aldehydes to form chalcones (α,β-unsaturated ketones). researchgate.net These chalcones are versatile intermediates that can be cyclized to form pyrimidines. researchgate.net For example, reacting these chalcones with guanidine (B92328) hydrochloride in refluxing ethanol leads to the formation of 2-aminopyrimidine (B69317) derivatives in good yields. researchgate.net Similarly, reaction with thiourea can yield pyrimidine-2(1H)-thiones, and reaction with urea (B33335) can produce pyrimidin-2(1H)-ones. nih.govderpharmachemica.com
Formation of Thiazole and Thiophene Derivatives
The structural framework of 3-acetylpyridine is a useful starting point for the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes.
Thiophene Synthesis: The Gewald thiophene synthesis can be applied to derivatives of 3-acetylpyridine. The hydrazide-hydrazone derivative formed from 3-acetylpyridine and cyanoacetyl hydrazine can be reacted with cyclic ketones (like cyclohexanone (B45756) or cyclopentanone) and elemental sulfur in the presence of a base such as triethylamine (B128534) to produce tetrahydrobenzo[b]thiophene and cyclopenteno[b]thiophene derivatives, respectively. semanticscholar.orgresearchgate.net
Thiazole Synthesis: Thiazole derivatives can also be accessed from 3-acetylpyridine intermediates. The reaction of the hydrazide-hydrazone derivative with phenylisothiocyanate yields an intermediate potassium sulfide (B99878) salt. semanticscholar.orgnih.gov Subsequent heterocyclization of this salt with α-haloketones, such as ethyl bromoacetate, leads to the formation of substituted thiazole derivatives. semanticscholar.orgnih.gov Another approach involves reacting 3-acetylpyridine with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized with α-haloketones like ethyl chloroacetate (B1199739) to afford thiazolone derivatives. clockss.org
Synthesis of Coumarin Derivatives
The chemical scaffold of coumarin is a significant point of interest in medicinal chemistry due to its wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. gavinpublishers.comnih.gov The synthesis of coumarin derivatives often utilizes precursor molecules that can be readily modified to introduce diverse functional groups.
One common strategy involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. nih.govrdd.edu.iq For instance, 3-acetylcoumarin (B160212) can be prepared from salicylaldehyde (B1680747) and ethyl acetoacetate. nih.govrdd.edu.iq This 3-acetylcoumarin then serves as a versatile precursor for more complex coumarin hybrids. gavinpublishers.com
Further derivatization can be achieved through various reactions. For example, coumarin-chalcone hybrids can be synthesized and subsequently used to create coumarinyl-pyridine and coumarinyl-pyrimidine hybrids. gavinpublishers.com The reaction of these chalcones with reagents like malononitrile or ethyl cyanoacetate can yield coumarinyl 2-aminonicotinonitriles and coumarinyl 2-hydroxynicotinonitriles, respectively. gavinpublishers.com Additionally, condensation of coumarinyl-acetohydrazide with aromatic aldehydes can lead to the formation of coumarinyl-pyridinone derivatives. gavinpublishers.com
A variety of reaction conditions can be employed to optimize the synthesis of these derivatives, including the use of different solvents, bases, and catalysts. Microwave-assisted synthesis has also been reported as an efficient method for some transformations. nih.gov
Application in Terpyridine Synthesis and Related Structures
Terpyridines are a class of heterocyclic compounds that act as tridentate ligands, forming stable complexes with a variety of metal ions. This property makes them valuable building blocks in supramolecular chemistry and materials science. conicet.gov.ar The synthesis of substituted terpyridines often involves the condensation of an acetylpyridine derivative with an aromatic aldehyde in the presence of a base and an ammonia source. researchgate.netrsc.org
Specifically, 3-acetylpyridine can be used to prepare 3,2′:6′,3″-terpyridine derivatives. researchgate.netmdpi.comresearchgate.net The general approach involves the reaction of two equivalents of 3-acetylpyridine with one equivalent of an aromatic aldehyde. researchgate.net This reaction can proceed through a one-pot synthesis, which is an efficient and cost-effective method. researchgate.netrsc.org
Researchers have explored various reaction conditions to improve the yields and simplify the process. These include solvent-free reactions and the use of different catalytic systems. For example, a nanomagnetic catalyst has been reported for the multi-component reaction between acetylpyridine derivatives, aryl aldehydes, and ammonium acetate. rsc.org However, unexpected side products can sometimes form. For instance, the reaction of 3-acetylpyridine with certain 4-alkoxybenzaldehydes has been shown to yield a cyclohexanol derivative instead of the expected terpyridine. mdpi.comresearchgate.net
The table below summarizes the synthesis of various terpyridine derivatives from acetylpyridines.
| Acetylpyridine Isomer | Aromatic Aldehyde | Product | Reference |
| 3-Acetylpyridine | 4-Alkoxybenzaldehydes | 4′-(4-alkoxyphenyl)-3,2′:6′,3″-terpyridine | mdpi.com |
| 4-Acetylpyridine | Benzaldehyde | 4′-Phenyl-4,2′:6′,4″-terpyridine | rsc.org |
| 2-Acetylpyridine | Various aromatic aldehydes | 4′-Aryl-2,2′:6′,2″-terpyridine | researchgate.net |
Transformations of Pyridin-2(1H)-thiones to Acetylpyridinones
Pyridin-2(1H)-thiones are versatile intermediates in the synthesis of various heterocyclic compounds, including thienopyridines. researchgate.netkoreascience.kr The transformation of these thiones into pyridinone derivatives expands their synthetic utility.
The synthesis of pyridin-2(1H)-ones can be achieved through several methods, including the reaction of chalcones (1,3-diaryl-2-propen-1-ones) in a one-pot, metal- and base-free domino reaction. rsc.org This method allows for the synthesis of 4,6-diarylated pyridin-2(1H)-one derivatives. rsc.org
Furthermore, pyridin-2(1H)-thione derivatives can undergo reactions such as S-alkylation. For example, 4-aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones can react with various halo compounds to furnish 2-functionalized 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridines. koreascience.kr These thieno[2,3-b]pyridine (B153569) derivatives can then be used in subsequent reactions to produce a variety of fused heterocyclic systems. koreascience.kr
While the direct transformation of a pyridin-2(1H)-thione to a this compound is not explicitly detailed in the provided context, the chemistry of pyridinones and their thione precursors is rich and allows for a variety of functional group interconversions.
Reduction of Ozonides to Alcohols with Borane-Dimethyl Sulfide Complex
The borane-dimethyl sulfide complex (BMS) is a widely used reducing agent in organic synthesis. sigmaaldrich.comscientificlabs.ie It is known for its ability to reduce a variety of functional groups, including aldehydes, ketones, esters, and epoxides, to their corresponding alcohols. scientificlabs.ie
A significant application of BMS is in the reduction of ozonides to alcohols. sigmaaldrich.comscientificlabs.ieacs.orgresearchgate.net Ozonolysis, the cleavage of an alkene or alkyne with ozone, followed by the reduction of the resulting ozonide, is a powerful method for the synthesis of carbonyl compounds and alcohols. The use of BMS for the reduction step offers a convenient and effective method to obtain the desired alcohol products. acs.org
The general properties of Borane-Dimethyl Sulfide Complex are presented in the table below.
| Property | Value | Reference |
| Chemical Formula | BH₃·S(CH₃)₂ | sigmaaldrich.com |
| Molar Mass | 75.97 g/mol | |
| Appearance | Colorless liquid | scientificlabs.ie |
| Density | 0.801 g/mL at 25 °C | sigmaaldrich.comscientificlabs.ie |
| Storage Temperature | 2-8°C | sigmaaldrich.comscientificlabs.ie |
While the direct involvement of this compound in the reduction of ozonides by BMS is not specified, this reaction highlights a fundamental transformation in organic synthesis that could be relevant in a multi-step synthesis involving this pyridinone.
Molecular Structure Elucidation and Spectroscopic Characterization of 3 Acetylpyridin 4 1h One and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental tools for the elucidation of the molecular structure of 3-acetylpyridin-4(1H)-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy offer complementary information, which, when combined, allows for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity and chemical environment of atoms within a molecule can be established. organicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives provide key information about the protons in the molecule. For instance, in derivatives of 3,4,5-trihydroxybenzoic acid hydrazide, the methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum. mdpi.com The aromatic protons on the pyridine (B92270) ring exhibit characteristic multiplets in the downfield region. In the case of 3-acetylpyridine-1-oxide, a precursor for some derivatives, the acetyl protons show a singlet at δ 2.68 ppm, while the pyridine ring protons appear as multiplets between δ 7.48 and δ 8.79 ppm. rsc.org
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom gives a distinct signal, allowing for the identification of different functional groups. slideshare.net In derivatives of 2-acetylpyridine, the carbonyl carbon of the acetyl group (C=O) characteristically resonates at a very downfield chemical shift, typically around 201-204 ppm. scielo.br For Schiff base derivatives of gallic hydrazide, the azomethine carbon (C=N) signals are observed in the range of 152–167 ppm. mdpi.com
Table 1: Representative NMR Spectroscopic Data for Acetylpyridine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| 3-Acetylpyridine-1-oxide rsc.org | ¹H | 2.68 (s, 3H) | -CH₃ |
| 3-Acetylpyridine-1-oxide rsc.org | ¹H | 7.48 - 8.79 (m, 4H) | Pyridine ring protons |
| 2-Acetylpyridine Derivative (Compound 1) scielo.br | ¹³C | 201.52 | C=O |
| 2-Acetylpyridine Derivative (Compound 2) scielo.br | ¹³C | 203.46 | C=O |
| Gallic Hydrazide Pyridine Derivative (Compound 4) mdpi.com | ¹H | 1.19 (s) | -CH₃ |
| Gallic Hydrazide Pyridine Derivative (Compound 4) mdpi.com | ¹H | 3.75 (s) | -OCH₃ |
| Gallic Hydrazide Pyridine Derivative mdpi.com | ¹³C | 152-167 | C=N (azomethine) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. aroonchande.com For this compound derivatives, key vibrational bands confirm the presence of carbonyl and hydroxyl groups.
The IR spectra of Schiff base derivatives formed from gallic hydrazide show characteristic bands for the N-H group in the 3360–3220 cm⁻¹ range and a strong absorption for the carbonyl (C=O) group. mdpi.com In related systems like 3-acetyl-4-hydroxycoumarin, the IR spectrum displays distinct bands for the hydroxyl (OH), ketone carbonyl (C=O), and lactone carbonyl (C=O) stretching vibrations around 3185 cm⁻¹, 1705 cm⁻¹, and 1700 cm⁻¹, respectively. arabjchem.org The synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives was also confirmed using IR spectroscopy, which is a standard method for identifying the key functional groups in these structures. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for Related Derivatives This table is interactive. Click on the headers to sort the data.
| Compound/Derivative Class | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Gallic Hydrazide Derivatives | N-H stretch | 3360–3220 | mdpi.com |
| Gallic Hydrazide Derivatives | N-N stretch | 1110–950 | mdpi.com |
| 3-Acetyl-4-hydroxycoumarin | O-H stretch | 3185 | arabjchem.org |
| 3-Acetyl-4-hydroxycoumarin | C=O stretch (ketone) | 1705 | arabjchem.org |
| 3-Acetyl-4-hydroxycoumarin | C=O stretch (lactone) | 1700 | arabjchem.org |
Mass Spectrometry (MS, ESI-MS, HR ESI MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. aroonchande.com It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules, which allows for the analysis of intact molecular ions with minimal fragmentation. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. aroonchande.com
For derivatives such as N-(4-chlorophenyl)-2-(pyridin-4-ylformamido)benzamide, liquid chromatography-mass spectroscopy (LC-MS) is used to confirm the structure. bioline.org.br In the characterization of 3-acetylpyridine (B27631) thiosemicarbazone, mass spectrometry was employed to affirm the proposed structure. researchgate.net HRMS is particularly powerful; for example, in the analysis of a ruthenium complex, a calculated m/z of 428.1498 for [M+H]⁺ was found to be 428.1495, confirming the molecular formula.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. rsc.orgmsu.edu The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores—the light-absorbing groups—within the molecule. libretexts.orgupi.edu
Molecules with conjugated π systems, such as the pyridinone ring, are expected to show strong UV absorbance. libretexts.org For example, Schiff base derivatives of gallic hydrazide were characterized using UV-visible spectroscopy. mdpi.com In a related system, 3-acetyl-4-hydroxycoumarin, a sharp absorption peak was observed at 300 nm with a shoulder at 341 nm in dichloromethane (B109758) solution. arabjchem.org Carbonyl groups typically exhibit a weak absorption band in the 270-300 nm range, corresponding to an n→π* transition. masterorganicchemistry.com The presence of conjugation shifts the π→π* transition to a longer wavelength, often with increased intensity. libretexts.org
Table 3: UV-Visible Absorption Data for Related Chromophoric Systems This table is interactive. Click on the headers to sort the data.
| Compound/System | λmax (nm) | Solvent | Transition Type | Reference |
|---|---|---|---|---|
| 3-Acetyl-4-hydroxycoumarin | 300, 341 (shoulder) | Dichloromethane | π→π* | arabjchem.org |
| General Ketones/Aldehydes | 270-300 | Not specified | n→π* | masterorganicchemistry.com |
| 1,3-Butadiene (conjugated diene) | 217 | Not specified | π→π* | libretexts.org |
Crystallographic Studies and Molecular Architecture
While spectroscopic methods provide information about molecular connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis is a powerful technique that determines the precise arrangement of atoms in a crystal, yielding detailed information on bond lengths, bond angles, and intermolecular interactions. bioline.org.br
Although a crystal structure for the parent this compound is not described in the searched literature, structures of several derivatives have been reported. For a derivative of 2-acetylpyridine, single-crystal X-ray diffraction confirmed its structure in the solid state, revealing it crystallizes in the monoclinic system with the space group P21/c. scielo.br Similarly, the crystal structure of N-(1-(2-Hydroxy-5-methoxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide, a related Schiff base, was determined, and its bond distances and angles were analyzed. mdpi.com In another example, the crystal structure of N-(4-chlorophenyl)-2-(pyridin-4-ylformamido)benzamide was found to be monoclinic with space group P21/c, and the analysis revealed intermolecular hydrogen bonds (N—H•••N, N—H•••S, and N—H•••O) that influence the crystal packing. bioline.org.br These studies on derivatives provide valuable insight into the likely molecular geometry and packing behavior of the this compound framework.
Table 4: Crystallographic Data for a Representative Pyridine Derivative This table is interactive. Click on the headers to sort the data.
| Parameter | N-(4-chlorophenyl)-2-(pyridin-4-ylformamido)benzamide bioline.org.br |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 11.6050 (3) |
| b (Å) | 13.3130 (4) |
| c (Å) | 9.9884 (3) |
| β (°) | 94.911 (2) |
| Volume (ų) | 1537.52 (8) |
| Z | 4 |
Conformational Analysis and Dihedral Angles
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for understanding its chemical reactivity and biological activity. In the case of pyridinone derivatives, the planarity of the core ring system and the orientation of its substituents are of key interest. The conformation is often defined by dihedral angles, which describe the angle between two intersecting planes. libretexts.org
| Compound Type | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| Terpyridine Derivative iucr.orgnih.gov | Central Pyridine | External Pyridine 1 | 22.77 (9) |
| Terpyridine Derivative iucr.orgnih.gov | Central Pyridine | External Pyridine 2 | 26.77 (7) |
| Terpyridine Derivative iucr.orgnih.gov | Central Pyridine | o-Hydroxy Phenyl | 39.72 (5) |
| Pyrazoline Derivative researchgate.net | Pyrazole | N-bound Benzene | 7.73 (13) |
| Pyrazoline Derivative researchgate.net | Pyrazole | C-bound Benzene | 11.00 (13) |
Hydrogen Bonding Networks within Crystal Structures
Studies on related structures demonstrate the prevalence of hydrogen bonding. For example, in the crystal structure of a 3-trifluoroacetyloxime substituted indole, both strong intramolecular and intermolecular hydrogen bonds are observed. mdpi.com One significant intermolecular hydrogen bond occurs between the amide oxygen of one molecule and the hydroxyl proton of another, with a bond distance of 1.64 Å and an angle of 170°. mdpi.com Another intermolecular bond forms between an amide proton and an oxime oxygen with a distance of 2.17 Å and an angle of 177°. mdpi.com In other pyridine derivatives, C—H⋯O and C—H⋯N hydrogen bonding interactions are responsible for consolidating the crystal structure. iucr.orgnih.gov These networks can be extensive, sometimes forming slabs within the crystal packing. researchgate.net
| Donor (D) | Acceptor (A) | Interaction Type | D-H···A Distance (Å) | D-H···A Angle (°) | Source |
| O-H | O | Intermolecular | 1.64 | 170 | mdpi.com |
| N-H | O | Intermolecular | 2.17 | 177 | mdpi.com |
| O-H | O | Intramolecular | - | - | nih.gov |
| C-H | O | Intermolecular | - | - | iucr.org |
| C-H | N | Intermolecular | - | - | iucr.org |
Tautomeric Equilibria and Structural Dynamics
Investigation of Tautomeric Forms (e.g., Keto-Enol Tautomerism)
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. tgc.ac.in For this compound, the most significant tautomerism is the keto-enol equilibrium. The molecule can exist as the keto form (with a C=O group) or the enol form (with a C=C-OH group). pearson.com
The position of this equilibrium is influenced by various factors, including the molecular structure and the solvent. For most simple ketones, the keto form is overwhelmingly predominant at equilibrium. tgc.ac.in However, in related heterocyclic systems like 1,2-dihydropyrrolo[2,3-b]pyridin-3-one, both keto and enol tautomers can be observed simultaneously in solution, with their ratio depending on the solvent. rsc.org For example, in trifluoroacetic acid (TFA), a mixture of keto and enol forms was identified. rsc.org Similarly, for 3-amino-1,2,4-triazole, three possible tautomers can exist, and theoretical calculations predict their relative energies can shift depending on whether they are in the gas phase or in a solution. In many pyridinone and pyrimidinone systems, the amino/keto form is generally more stable than the imino/enol form. researchgate.net
Impact of Solvent Effects on Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure, and the chemical shifts of nuclei are highly sensitive to their electronic environment. This environment can be significantly influenced by the surrounding solvent molecules. uobasrah.edu.iqunn.edu.ng
The interaction between a solute and solvent, particularly through hydrogen bonding, can cause noticeable changes in NMR chemical shifts. ucl.ac.uk Protons involved in hydrogen bonding, such as those of hydroxyl (-OH) or amine (-NH) groups, are especially affected. thieme-connect.de For instance, studies on various organic molecules show that changing from a nonpolar solvent like chloroform (B151607) (CDCl₃) to a polar solvent like dimethyl sulfoxide (B87167) (DMSO-d₆) can lead to significant shifts in the signals of protons. uobasrah.edu.iqresearchcommons.org The chemical shifts of protons on the heterocyclic ring can also be influenced by the solvent's polarity. researchcommons.org This solvent dependence is a key indicator of solute-solvent interactions and can be used to probe the specifics of hydrogen bonding and molecular conformation in solution. unn.edu.ng
| Proton | DMSO-d₆ to CDCl₃ Shift (Δδ) | Polarity Influence |
| C18-H | 0.36 | High |
| C17-H | Significant downfield shift in CD₃OD | High |
| C2-H, C6-H | Linear correlation with dielectric constant | High |
| C3-H, C5-H | Small | Low |
| (Data adapted from a study on a sulfonamide derivative for illustrative purposes) researchcommons.org |
Molecular Mobility Studies (e.g., ¹³C NMR Spin-Lattice Relaxation)
Carbon-13 NMR spin-lattice relaxation time (T₁) measurements provide detailed information about the dynamics and mobility of a molecule in solution. d-nb.infoucl.ac.uk The T₁ value for a specific carbon atom is related to how quickly it returns to its thermal equilibrium state after being perturbed by a radiofrequency pulse, which in turn depends on the rotational motions of the molecule. ucl.ac.uk
| Carbon Type | T₁ (s) | Mobility Indication |
| CH | 23 | Less mobile |
| CH₂ | 13 | Less mobile |
| CH₃ (in chain) | 9.3 - 9.8 | More mobile |
| CH₃ (quaternary C) | 68 | High internal rotation |
| (Data from a general study on ¹³C relaxation for illustrative purposes) ucl.ac.uk |
Computational Chemistry and Theoretical Studies on 3 Acetylpyridin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed understanding of molecular properties that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. sioc-journal.cn For pyridine (B92270) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G or 6-311G, are commonly employed to optimize molecular geometry and predict vibrational frequencies. scielo.brorientjchem.org These studies help in confirming the structure of synthesized compounds by comparing calculated spectroscopic data (such as IR and NMR spectra) with experimental results. scielo.brnih.gov The optimization process yields the most stable conformation of the molecule (the ground state geometry), which is the foundation for calculating other properties like electronic distribution and reactivity. orientjchem.orgmdpi.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a small gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that charge transfer can easily occur within the molecule. mdpi.comirjweb.com Conversely, a large HOMO-LUMO gap implies high stability. irjweb.com For related pyridine derivatives, these energy values are calculated using methods like B3LYP to predict their bioactivity and electronic behavior. scielo.br
Table 1: Theoretical Electronic Properties of Pyridine Derivatives (Illustrative)
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity. mdpi.comirjweb.com |
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of electron distribution. univ-mosta.dzuni-muenchen.de This analysis helps in understanding the electrostatic potential and the bonding capability of a molecule. mdpi.com In studies of related heterocyclic compounds, Mulliken charge calculations show that heteroatoms like oxygen and nitrogen typically carry negative charges, while hydrogen atoms possess positive charges. The charge on carbon atoms varies depending on their bonding environment. For 3-Acetylpyridin-4(1H)-one, this analysis would likely show significant negative charges on the keto oxygen, the acetyl oxygen, and the ring nitrogen, making these sites susceptible to electrophilic attack. mdpi.com
Table 2: Predicted Mulliken Charge Distribution in this compound
| Atom/Group | Predicted Charge | Rationale |
|---|---|---|
| Ring Nitrogen (N) | Negative | High electronegativity. |
| Keto Oxygen (O) | Negative | High electronegativity and lone pairs. |
| Acetyl Oxygen (O) | Negative | High electronegativity and lone pairs. |
| Hydrogen Atoms (H) | Positive | Lower electronegativity compared to C, N, O. |
Molecules with extensive conjugated π-electron systems and significant charge asymmetry, often created by donor-acceptor groups, may exhibit nonlinear optical (NLO) properties. nih.gov Computational methods are used to calculate NLO parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). univ-mosta.dz A large hyperpolarizability value (β) indicates significant NLO activity, making the compound a candidate for applications in optoelectronics. researchgate.netresearchgate.net Theoretical studies on related chalcones and pyridine derivatives show that the presence of electron-donating and electron-withdrawing groups can enhance these properties. researchgate.netresearchgate.net The computational investigation of this compound's NLO properties would assess its potential for such applications.
Natural Bond Orbital (NBO) Analysis
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. nih.gov These studies are fundamental in drug design and discovery. nih.gov For derivatives of pyridine and other nitrogen-containing heterocycles, docking studies are performed to understand their potential to inhibit specific enzymes. worldscientific.comekb.eg
The process involves placing the ligand into the active site of the target protein to find the most stable binding conformation. The results are evaluated based on scoring functions, such as the Glide Score or binding energy (e.g., in kcal/mol), which estimate the binding affinity. inventi.in These studies can identify crucial interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. nih.gov For this compound, docking studies could explore its potential as an inhibitor for various enzymatic targets, providing a rationale for its biological activity and guiding the design of more potent analogues. nih.govworldscientific.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| Chalcone (B49325) |
Ligand-Target Interactions
Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with biological targets. For derivatives of 3-acetylpyridine (B27631), these studies have provided valuable insights into their potential as therapeutic agents. Molecular docking of 3-acetylpyridine derivatives with target proteins helps in understanding the structural basis of their inhibitory properties. researchgate.net
For instance, Schiff base derivatives of 3-acetylpyridine have been investigated for their interaction with various enzymes. researchgate.net The coordination of these ligands with metal ions, such as Cu(II), Ni(II), and Pd(II), can form stable chelate rings, which is a key aspect of their interaction with biological macromolecules. researchgate.net Computational analyses, often employing Density Functional Theory (DFT), are used to optimize the structures of these complexes and analyze their binding modes. nih.gov
In a study involving 3-acetylpyridine thiosemicarbazone, it was found to act as a bidentate ligand, coordinating through the nitrogen atom of the azomethine group and the sulfur atom of the thione group to form a stable five-membered chelate ring with metal ions. researchgate.net Such computational investigations can guide the synthesis of new derivatives with enhanced binding affinities for specific biological targets. ashdin.com
Prediction of Biological Activity and Selectivity
Computational tools play a crucial role in forecasting the biological activity spectra of novel compounds, thereby guiding experimental studies. bmc-rm.org Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure-activity relationship of a vast number of compounds to predict a wide range of biological effects for new molecules. bmc-rm.orgway2drug.com This in silico screening can identify the most promising avenues for pharmacological research and help to filter out potentially toxic compounds early in the drug discovery process. bmc-rm.org
For derivatives of 3-acetylpyridine, such predictive tools can suggest potential pharmacological effects, mechanisms of action, and even adverse effects based on their chemical structure. bmc-rm.org For example, derivatives of pyridine containing pyrimidine-2-thiols, which can be synthesized from 3-acetylpyridine, have been computationally screened for anti-inflammatory properties by examining their interactions with cyclooxygenase (COX) enzymes. ashdin.com These in silico methods allow for a comparison of the binding interactions of new compounds with those of standard drugs, helping to identify lead candidates for further development. ashdin.com
The integration of data from both the parent compound and its potential metabolites can enhance the accuracy of these predictions, providing a more comprehensive assessment of a drug's likely biological profile in vivo. mdpi.com
Blood-Brain Barrier Penetration Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). scielo.br Computational models are widely used to predict the BBB permeability of drug-like compounds. arxiv.orgnih.gov These models often rely on quantitative structure-property relationships (QSPR) that correlate a compound's physicochemical properties with its ability to penetrate the BBB. scielo.br
Key molecular descriptors that influence BBB penetration include lipophilicity (often expressed as the octanol-water partition coefficient, logP), polar surface area (PSA), and molecular size. scielo.brmdpi.com High lipophilicity and a low potential for hydrogen bonding generally favor crossing the BBB. mdpi.com
For this compound and its derivatives, these computational models can provide an early assessment of their potential to reach targets within the CNS. By calculating descriptors such as ClogP, PSA, and polarizability, researchers can estimate the logBB (brain/blood partition coefficient) and classify compounds as likely to be BBB-penetrating (BBB+) or non-penetrating (BBB-). scielo.br These predictions are valuable for prioritizing which compounds to advance in the development of drugs for neurological disorders.
Thermodynamic Properties and Reaction Energetics
Computational Assessment of Stability and Reactivity
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for assessing the thermodynamic stability and reactivity of molecules like this compound. researchgate.netvanderbilt.edu These calculations can determine the relative energies of different tautomers and conformers, providing insight into which forms are most stable under various conditions. vanderbilt.edunih.gov
For pyridinone systems, there is often a tautomeric equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms. nih.govresearchgate.net Theoretical calculations have shown that for the related 4-pyridone/4-hydroxypyridine system, the relative stability of the tautomers is influenced by the solvent. researchgate.netacs.org In the gas phase, the hydroxypyridine form may be preferred, while in polar solvents, the pyridone tautomer is often more stable due to favorable solvation. researchgate.net
Thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated as a function of temperature, providing a more complete picture of the compound's behavior. mdpi.comciemat.es
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jplbl.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway and determine the activation energies for each step. sumitomo-chem.co.jp This is particularly useful for understanding reactions that are difficult to study experimentally due to short-lived intermediates. lbl.gov
For reactions involving derivatives of 3-acetylpyridine, such as the formation of Schiff bases or metal complexes, DFT calculations can be used to model the reaction mechanism. researchgate.netnih.gov For example, in the synthesis of pyrimidine-2-thiols from chalcones derived from 3-acetylpyridine, computational methods can help to understand the cyclization process. ashdin.com
The study of tautomerization, a fundamental reaction for this compound, can also be investigated computationally. nih.govacs.org By modeling the proton transfer between the oxygen and nitrogen atoms, the transition state for the tautomerization can be located, and the energy barrier for the reaction can be calculated. nih.gov These calculations can reveal how factors like solvent and substituents affect the rate and equilibrium of the tautomerization process. researchgate.netnih.gov Combining computational results with experimental data, such as that from NMR spectroscopy, can provide a comprehensive understanding of the reaction mechanism. acs.org
Applications and Advanced Research Directions Involving 3 Acetylpyridin 4 1h One
Medicinal Chemistry and Pharmacological Relevance
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Derivatives of 3-Acetylpyridin-4(1H)-one have demonstrated notable antimicrobial properties. Chalcones synthesized from 3-acetylpyridine (B27631) have been effective against both Gram-positive and Gram-negative bacteria. researchgate.nete-journals.in Specifically, these compounds have been tested against Bacillus pumilus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. e-journals.in The conversion of these chalcones into pyrimidine (B1678525) derivatives has also been explored to enhance their antimicrobial potential. researchgate.nete-journals.in
In the realm of antifungal agents, derivatives have shown activity against various fungi, including Aspergillus niger, Penicillium sp., Candida albicans, and Rhodotorula ingeniosa. researchgate.netnih.gov The synthesis of thienopyrimidine and thioxopyrimidine derivatives has been a strategy to develop compounds with promising antifungal and anticancer activities. nih.gov Furthermore, some oxazinones and thienopyrimidinones derived from related structures have been investigated as potential anti-HIV agents. nih.gov
The antimicrobial efficacy of these compounds is often enhanced when they are complexed with metals. For instance, metal complexes of 3-acetylpyridine thiosemicarbazone have shown significant cytotoxic activities against various bacterial strains. researchgate.net
Table 1: Antimicrobial Activity of 3-Acetylpyridine Derivatives
| Derivative Class | Target Organisms | Key Findings |
|---|---|---|
| Chalcones | Bacillus pumilus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Showed antibacterial activity in cup plate method. e-journals.in |
| Pyrimidines | Bacillus pumilus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgaris | Converted from chalcones to explore enhanced antimicrobial effects. researchgate.nete-journals.in |
| Thienopyrimidines | Aspergillus niger, Penicillium sp., Candida albicans, Rhodotorula ingeniosa | Exhibited potent antifungal bioactivity. nih.gov |
Antioxidant Activity
The antioxidant potential of compounds derived from 3-acetylpyridine has been a significant area of research. These derivatives often act as free radical scavengers, a property attributed to their chemical structure. nih.govd-nb.info Chalcones, in particular, are recognized for their antioxidant capabilities. nih.govd-nb.info
The antioxidant activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov Studies have shown that certain 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines possess significant radical scavenging activity. The introduction of different substituents can modulate the antioxidant capacity of these molecules. Furthermore, some pyridine-based chalcones have demonstrated higher antioxidant activity than standard reference compounds like quercetin (B1663063) in certain assays. brieflands.com
A series of novel ketone derivatives of gallic hydrazide-derived Schiff bases also exhibited strong antioxidant activities in both FRAP (ferric reducing antioxidant power) and DPPH assays. nih.gov
Anticancer and Antitumor Activity
Derivatives of 3-acetylpyridine have emerged as promising candidates in the search for new anticancer agents. The antitumor potential of these compounds has been evaluated against various human cancer cell lines. researchgate.net For instance, platinum(II) complexes with thiosemicarbazones derived from 2-acetyl pyridine (B92270) have shown significant antiproliferative activity against human breast cancer (MCF-7), bladder cancer (T24), and non-small cell lung carcinoma (A-549) cell lines. researchgate.net
The mechanism of action often involves the inhibition of key cellular processes. Some derivatives are believed to inhibit fibroblast growth factor receptors (FGFR), which play a role in cancer cell proliferation. Additionally, selenosemicarbazones have demonstrated notable antitumor activity. acs.org
The synthesis of novel pyrimidine derivatives from chalcones has also been a fruitful strategy for developing compounds with significant antibacterial, antifungal, and anticancer properties. researchgate.net
Anti-inflammatory Applications
Research has indicated that derivatives of 3-acetylpyridine possess anti-inflammatory properties. nih.govd-nb.infonih.govacs.orgresearchgate.net The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema test in rats. nih.govacs.org
A study on novel pyridines synthesized via a one-pot multicomponent reaction revealed that several compounds exhibited promising anti-inflammatory activity when compared to the reference drug diclofenac. nih.govacs.org Chalcones and their derivatives are among the compounds that have been noted for their anti-inflammatory potential. nih.govd-nb.info The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has also yielded compounds with good anti-inflammatory activity and minimal ulcerogenic effects. researchgate.net
Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound | % Edema Inhibition (1 hr) | Reference Drug (Diclofenac) % Inhibition (1 hr) |
|---|---|---|
| 5a | 46.9% | 28.26% |
| 5f | 34.27% | 28.26% |
| 5g | 43.46% | 28.26% |
| 5h | 30.74% | 28.26% |
Data from a study on novel pyridines synthesized via one-pot multicomponent reaction. nih.govacs.org
Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibitors, HIV-1 Reverse Transcriptase Inhibitors)
The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. Derivatives of 3-acetylpyridine have been investigated as inhibitors of several important enzymes.
Acetylcholinesterase Inhibitors: Acetylcholinesterase (AChE) inhibitors are used to treat the cognitive symptoms of neurodegenerative conditions like Alzheimer's disease. wikipedia.org A novel isochroman-4-one (B1313559) derivative, (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, has shown potent anti-acetylcholinesterase activity. mdpi.comresearchgate.net This compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com Other studies have also explored N-methyl tetrahydropyridine (B1245486) derivatives as AChE inhibitors. openmedicinalchemistryjournal.com
HIV-1 Reverse Transcriptase Inhibitors: HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the HIV-1 virus. plos.orgmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, inhibiting its function. plos.orgebsco.com While direct studies on this compound as an HIV-1 RT inhibitor are limited, related pyridinone structures have been a key class of NNRTIs. nih.gov These compounds have been shown to be potent, reversible, and noncompetitive inhibitors of HIV-1 RT. nih.gov
Neurotoxicity and Neurological Effects
While not directly related to this compound, the related compound 3-acetylpyridine (3-AP) is a known neurotoxin. nih.govnih.gov Studies on 3-AP have shown that it can induce behavioral dysfunction and neuronal loss in the striatum and hippocampus of rats. nih.gov It is known to primarily affect the inferior olivary nucleus in the brain stem. nih.gov The neurotoxic effects of 3-AP are believed to be due to its substitution for niacinamide in the formation of NAD(P). capes.gov.br This can be reversed by nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), and its protective effects can be blocked by 3-acetylpyridine. researchgate.net
Anticonvulsant and Antidepressant Actions
There is no available scientific literature describing the evaluation of this compound for anticonvulsant or antidepressant properties. While various pyridine and pyrimidine derivatives have been investigated for such activities, no studies were found that specifically name or test this compound.
Coordination Chemistry and Metal Complexation
No research was identified concerning the metal chelation properties, ligand design, synthesis, characterization, biological activity, or thermodynamics of metal complexes involving this compound. The field of coordination chemistry has explored numerous pyridine-based ligands, but this specific compound does not appear in the reviewed literature.
Metal Chelation Properties and Ligand Design
Information regarding the metal chelation capabilities or the design of ligands based on this compound is not present in the available scientific databases.
Synthesis and Characterization of Metal Complexes
There are no published methods for the synthesis and characterization of metal complexes derived from this compound.
Biological Activity of Metal Complexes
As no metal complexes of this compound have been synthesized or characterized, there is no information on their potential biological activities.
Thermodynamics of Complex Formation
The thermodynamic parameters for the formation of complexes with this compound have not been studied or reported.
Catalysis and Organic Synthesis Applications
No literature was found that describes the use of this compound as a catalyst or its application in broader organic synthesis methodologies.
Table of Compounds Mentioned
Role as a Reagent or Catalyst in Specific Reactions
While direct evidence of this compound acting as a catalyst is not extensively documented, its structural motif is integral to the synthesis of various heterocyclic compounds. For instance, related acetylpyridine derivatives are key starting materials in condensation reactions. The Claisen-Schmidt condensation, for example, utilizes acetylpyridines to form chalcones, which are precursors to a wide array of more complex molecules. researchgate.netmdpi.com Specifically, 3-acetylpyridine can react with aldehydes in the presence of a base to yield enones, which can then undergo further reactions. mdpi.com
One notable application involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal (B89532) to produce 3-dimethylamino-1-(pyridin-3-yl)propenone. nih.gov This intermediate is then used in subsequent steps to synthesize more complex heterocyclic systems. nih.gov
Use in the Synthesis of Complex Organic Molecules
This compound and its isomer, 3-acetylpyridine, are valuable precursors in the synthesis of a variety of complex organic molecules, including those with potential pharmaceutical applications.
Terpyridines: 3-Acetylpyridine is a crucial building block for the synthesis of terpyridines. These reactions often involve a one-pot method where an aromatic aldehyde reacts with 3-acetylpyridine in the presence of a base and an ammonia (B1221849) source. mdpi.com This approach allows for the creation of functionalized terpyridines, which are of interest for their coordination chemistry and potential applications in materials science. researchgate.netmdpi.com
Piperidine (B6355638) Derivatives: In a multi-step synthesis, 3-acetylpyridine was used to create novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. nih.gov These compounds were synthesized with the aim of developing new agents with anti-angiogenic and DNA cleavage activities. nih.gov
Nucleoside Analogs: The related compound, 3-cyano-4-(4-isopropylphenyl)-6-(pyridin-2-yl)-1H-pyridine-2-one, derived from 2-acetylpyridine, has been used to synthesize a range of acyclonucleosides and glycosides. ingentaconnect.com These reactions involve the alkylation or glycosylation of the pyridin-2-one core to produce molecules with potential biological activity. ingentaconnect.com
Chromene Derivatives: 4-Acetylpyridine has been utilized in three-component reactions with malononitrile (B47326) and dimedone or cyclohexa-1,3-dione to afford chromene derivatives. nih.gov This highlights the versatility of acetylpyridines in constructing fused heterocyclic systems. nih.gov
Biological Pathway and Mechanism of Action Studies
The biological activities of this compound and its derivatives are a growing area of research, with studies exploring their mechanisms of action at the cellular and molecular levels.
Cellular Mechanisms of Action (e.g., Lysosomal Membrane Permeabilization, Iron Depletion)
Lysosomes are acidic organelles crucial for cellular degradation and homeostasis. mdpi.comdiva-portal.org Disruption of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP), can lead to cell death. mdpi.comdiva-portal.org Certain compounds can induce LMP, making it a target for therapeutic intervention, particularly in cancer. researchgate.net
Some studies suggest that compounds structurally related to this compound, such as certain thiosemicarbazones, can induce LMP. researchgate.net For example, the anti-tumor agent Dp44mT, a thiosemicarbazone, is transported into lysosomes where it can cause permeabilization. researchgate.net This mechanism can enhance the cytotoxicity of other drugs that are sequestered in lysosomes. researchgate.net
Furthermore, iron plays a critical role in cellular processes, and its depletion can be a therapeutic strategy. Intralysosomal iron can participate in Fenton reactions, producing reactive oxygen species that destabilize the lysosomal membrane and induce LMP. mdpi.comnih.gov Chelating this iron can protect cells from oxidative stress-induced cell death. nih.gov While direct studies on this compound's effect on iron depletion and LMP are limited, the broader class of pyridin-4-one derivatives includes known iron chelators.
DNA Binding and Cleavage Studies
The interaction of small molecules with DNA is a key area of investigation for the development of new therapeutic agents. Several studies have explored the DNA binding and cleavage properties of metal complexes and organic compounds derived from acetylpyridines.
Binding Modes: The binding of these compounds to DNA can occur through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding. journalijar.comresearchgate.net Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are commonly used to study these interactions and determine binding constants. journalijar.comrsc.org
DNA Cleavage: Some of these compounds and their metal complexes have been shown to cleave DNA. nih.govresearchgate.net This activity is often studied using gel electrophoresis, where the conversion of supercoiled plasmid DNA to its nicked or linear form indicates cleavage. nih.govrsc.org The cleavage activity can sometimes be enhanced by the presence of a co-reductant like 3-mercaptopropionic acid. rsc.org
Derivatives of 3-acetylpyridine have been incorporated into more complex structures that exhibit significant DNA cleavage activity. nih.gov For example, certain piperidine analogues synthesized from 3-acetylpyridine showed differential migration and band intensities in DNA binding and cleavage assays. nih.gov
| Compound Type | Starting Material | DNA Interaction Studied | Key Findings | Citation |
|---|---|---|---|---|
| Piperidine Derivatives | 3-Acetylpyridine | DNA Cleavage | Exhibited differential migration and band intensities in assays. | nih.gov |
| Lanthanide(III) Complexes | 2-Acetylpyridine Acetoylhydrazone | DNA Binding and Cleavage | Complexes bind to DNA via groove binding and show significant cleavage activity. | researchgate.net |
| Copper(II) Complexes | Isatin Thiosemicarbazone Ligands | DNA Binding and Cleavage | Complexes bind to DNA through intercalation. | journalijar.comacs.org |
Protein Interaction Studies (e.g., with Human Serum Albumin)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is responsible for transporting a wide variety of endogenous and exogenous substances. nih.govnih.govmdpi.com The interaction of drugs with HSA is a critical factor in their bioavailability and distribution. nih.gov
Studies on the interaction of various compounds with HSA often employ spectroscopic techniques like fluorescence quenching, UV-Vis absorption, and circular dichroism. nih.govresearchgate.net These studies can reveal information about the binding mechanism, binding constants, and conformational changes in the protein upon binding. nih.govresearchgate.netplos.org
While specific studies on the interaction of this compound with HSA are not detailed in the provided context, research on structurally similar molecules provides insights. For instance, pteridine (B1203161) derivatives have been shown to bind to HSA, causing a static quenching of its fluorescence. researchgate.net Molecular docking studies can further elucidate the binding sites and interactions at a molecular level. researchgate.netplos.org
| Compound Type | Interaction with HSA | Techniques Used | Key Findings | Citation |
|---|---|---|---|---|
| Pteridine Derivatives | Binding and Fluorescence Quenching | UV-Vis, Fluorescence, CD, Molecular Docking | Static quenching mechanism, complex formation. | researchgate.net |
| Trimethoxy Flavone | Binding and Conformational Change | Fluorescence, Mass Spectrometry, Molecular Docking | Binds at subdomain IIIA, alters HSA conformation. | plos.org |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Binding and Fluorescence Quenching | Fluorescence Spectroscopy, Molecular Modeling | Evaluation of binding parameters for drug-albumin complex formation. | nih.gov |
Studies on Blood Glucose Concentration Effects
Research has been conducted on the effects of 3-acetylpyridine, a structural isomer of this compound, on cerebral glucose utilization. nih.gov This compound, known as a nicotinamide antagonist, was found to cause a significant increase in optical density in the CA3 region of the dorsal hippocampus in mice, as observed through autoradiographic methods. nih.gov This suggests an alteration in local glucose metabolism in that specific brain region. nih.gov
The regulation of blood glucose concentration is a complex physiological process involving hormones like insulin (B600854) and glucagon (B607659). senecalearning.com Insulin lowers blood glucose by promoting its uptake and conversion to glycogen, while glucagon raises it by stimulating the breakdown of glycogen. senecalearning.com While the direct impact of this compound on systemic blood glucose levels has not been extensively studied, the research on 3-acetylpyridine indicates a potential for compounds of this class to interact with metabolic pathways involving glucose. nih.gov
Investigation of Nicotinic Acid Antagonist Properties
3-Acetylpyridine, a structural analog of nicotinic acid, has been identified as an antagonist of this essential nutrient, also known as vitamin B3. Its antagonistic properties stem from its ability to interfere with the metabolic pathways of nicotinic acid, primarily through the inhibition of key enzymes and the formation of fraudulent coenzymes. Research has demonstrated that 3-acetylpyridine competitively inhibits nicotinamidase, an enzyme responsible for the hydrolysis of nicotinamide to nicotinic acid, a crucial step in the NAD⁺ salvage pathway. researchgate.netnih.gov
The mechanism of its antagonism involves the in vivo conversion of 3-acetylpyridine into an analog of nicotinamide adenine dinucleotide (NAD⁺), known as 3-acetylpyridine adenine dinucleotide (APAD⁺). annualreviews.org This analog can substitute for the natural coenzyme in various enzymatic reactions. annualreviews.org However, the altered redox potential and structure of APAD⁺ compared to NAD⁺ disrupt the function of NAD⁺-dependent dehydrogenases, leading to metabolic disturbances. This interference with fundamental cellular processes underlies the observed physiological and neurotoxic effects of 3-acetylpyridine. nih.gov
Studies in animal models have shown that administration of 3-acetylpyridine leads to a significant decrease in the intracellular concentration of NAD⁺. biologists.com For instance, in cultured mesodermal cells, exposure to 3-acetylpyridine caused a drastic reduction in NAD⁺ levels to about 1% of the control value within 24 hours. biologists.com This depletion of NAD⁺ is believed to be a primary factor in the compound's toxicity. The neurotoxic effects of 3-acetylpyridine, such as the selective destruction of neurons in the inferior olive, can be prevented or reversed by the administration of nicotinamide, further confirming its role as a nicotinic acid antagonist. nih.govumanitoba.canih.gov
Detailed Research Findings on Nicotinamidase Inhibition
The inhibitory effect of 3-acetylpyridine on nicotinamidase has been quantitatively assessed in several studies, confirming its action as a competitive inhibitor. The inhibition constant (Kᵢ), a measure of the inhibitor's potency, has been determined for nicotinamidase from various sources.
| Enzyme | Source Organism | Type of Inhibition | Kᵢ Value (μM) | Reference |
| Nicotinamidase | Saccharomyces cerevisiae | Competitive | 316 ± 101 | nih.gov |
| Nicotinamidase | Fleischmann's yeast | Competitive | 460 | researchgate.net |
| Nicotinamidase | Micrococcus lysodeikticus | Competitive | 160 | nih.gov |
| Nicotinamidase | Torula cremoris | Competitive | 305 | nih.gov |
These findings highlight that 3-acetylpyridine consistently acts as a competitive inhibitor of nicotinamidase across different species, albeit with varying potency. The competitive nature of the inhibition indicates that 3-acetylpyridine directly competes with the natural substrate, nicotinamide, for binding to the active site of the enzyme.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Enhanced Yields and Purity
While methods for the synthesis of pyridinone derivatives exist, the development of novel, more efficient synthetic routes for 3-Acetylpyridin-4(1H)-one is a critical area for future research. Existing multi-component reactions, such as those involving the condensation of aldehydes, ketones, and ammonia (B1221849) sources, can sometimes result in modest yields or the formation of unexpected side products. mdpi.com Future investigations should focus on the development of synthetic strategies that offer higher yields, greater purity, and are scalable for potential industrial applications.
Key areas for exploration include:
Catalyst Development: Investigating new catalysts, including metal-based and organocatalysts, could significantly improve reaction efficiency and selectivity. nih.gov For instance, the use of N-heterocyclic carbene (NHC) catalysts has shown promise in the synthesis of related dihydropyridin-2(1H)-one scaffolds.
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, leading to improved yields and purity while also enhancing safety and scalability.
Enzymatic Synthesis: Exploring biocatalytic methods, such as the use of hydroxynitrile lyase (HNL), could provide highly enantioselective and regioselective routes to pyridinone derivatives under milder reaction conditions. nih.gov
Exploration of Structure-Activity Relationships for Targeted Therapeutic Development
Preliminary research suggests that pyridinone derivatives possess a range of biological activities. A crucial future direction is the systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs to guide the development of targeted therapeutics. By systematically modifying the core structure and observing the effects on biological activity, researchers can identify key pharmacophores and optimize compounds for specific therapeutic targets. nih.gov
Future SAR studies should focus on:
Substituent Effects: Investigating the impact of different substituents at various positions on the pyridinone ring. For example, the electronic effects of groups like the acetyl group can influence properties such as hydrogen-bond acceptor capacity and solubility.
Bioisosteric Replacement: Exploring the replacement of the acetyl group or other functionalities with bioisosteres to improve metabolic stability and pharmacokinetic properties.
Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity of derivatives to specific biological targets and to guide synthetic efforts. nih.govinnovareacademics.in
| Modification Strategy | Rationale | Potential Therapeutic Targets |
| Varying substituents on the pyridine (B92270) ring | To modulate electronic properties, solubility, and steric interactions. | Kinases, GPCRs, Enzymes |
| Introducing lipophilic groups | To enhance membrane permeability for CNS targets. | Neurological disorders |
| Bioisosteric replacement of the acetyl group | To improve metabolic stability and pharmacokinetic profile. | Various, depending on target |
| Synthesis of fused heterocyclic systems | To explore novel chemical space and interactions with biological targets. | Anticancer, Antimicrobial |
Advanced Mechanistic Studies in Biological Systems
Understanding the precise mechanism of action of this compound and its derivatives at the molecular level is paramount for their development as therapeutic agents. Future research should employ advanced techniques to elucidate how these compounds interact with biological systems.
Key areas for investigation include:
Target Identification: Utilizing chemical proteomics and other advanced screening methods to identify the specific protein targets of bioactive derivatives.
Enzyme Inhibition Kinetics: For derivatives showing enzymatic inhibition, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cellular Pathway Analysis: Employing techniques such as transcriptomics and proteomics to understand the broader effects of these compounds on cellular signaling pathways. For instance, some pyridinone derivatives have been shown to induce apoptosis in cancer cells.
Investigation of Emerging Applications in Materials Science or Nanotechnology
The unique chemical structure of this compound suggests potential applications beyond the biomedical field, particularly in materials science and nanotechnology. The pyridinone core can act as a versatile scaffold for the construction of novel materials with tailored properties. scholarsresearchlibrary.com
Future research in this area could explore:
Polymer Chemistry: Using this compound as a monomer or a functional component in the synthesis of novel polymers. The acetyl group and the reactive sites on the pyridinone ring could be exploited for polymerization reactions.
Nanomaterial Functionalization: The compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots, to impart specific properties or to facilitate their use in biomedical imaging or drug delivery. nih.gov The introduction of nanoparticles can alter the physical and chemical performance characteristics of materials. keronite.com
Coordination Chemistry: The nitrogen and oxygen atoms in the pyridinone ring can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.
In-depth Studies on Environmental Fate and Impact
As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate and ecotoxicological impact is essential. Future research must address the persistence, degradation, and potential toxicity of this compound and its derivatives in the environment.
Key research questions include:
Biodegradability: Determining the rate and pathways of biodegradation in different environmental compartments, such as soil and water. jubilantingrevia.com Some related compounds are known to be readily biodegradable. jubilantingrevia.com
Toxicity to Non-Target Organisms: Assessing the acute and chronic toxicity to a range of aquatic and terrestrial organisms to evaluate potential ecological risks. epa.gov
Photodegradation: Investigating the stability of the compound under sunlight and identifying any potential photoproducts that may be formed. The photodegradation products of some related compounds are similar to those from biological degradation. researchgate.net
| Environmental Parameter | Research Focus | Significance |
| Biodegradation | Aerobic and anaerobic degradation studies in soil and water. jubilantingrevia.com | Predicts environmental persistence. |
| Aquatic Toxicity | EC50/LC50 values for fish, invertebrates, and algae. jubilantingrevia.com | Assesses risk to aquatic ecosystems. |
| Soil Mobility | Measurement of soil sorption coefficient (Koc). | Determines potential for groundwater contamination. |
| Photostability | Determination of photodegradation half-life and identification of photoproducts. researchgate.net | Understands fate in sunlit environments. |
Development of Sustainable and Green Synthesis Methods
In line with the principles of green chemistry, future synthetic efforts should prioritize the development of sustainable and environmentally friendly methods for the production of this compound. mlsu.ac.in This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. nih.gov
Promising green synthesis approaches include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govacs.orgresearchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent or using green solvents like water or ionic liquids can greatly reduce the environmental impact. nih.gov
One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel can improve efficiency and reduce waste. nih.govacs.orgresearchgate.net These reactions offer advantages such as excellent yields and short reaction times. acs.org
By pursuing these future research directions, the scientific community can fully elucidate the properties and potential applications of this compound, paving the way for innovations in medicine, materials science, and sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-Acetylpyridin-4(1H)-one, and how can purity be ensured?
- Methodology :
- Synthesis : Use a multi-step approach involving cyclization of acetylated pyridine derivatives under acidic conditions. The Mitsunobu reaction (commonly applied to heterocyclic systems) can introduce acetyl groups at the 3-position .
- Purification : Employ reversed-phase HPLC with a buffer system (e.g., ammonium acetate, pH 6.5) to isolate the compound, as described for structurally related pyridinone derivatives .
- Characterization : Confirm identity via H/C NMR (chemical shifts for the acetyl group at δ 2.5–2.7 ppm and pyridinone carbonyl at δ 165–170 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can structural analogs of this compound be designed for preliminary SAR studies?
- Methodology :
- Core Modification : Replace the acetyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) substituents to assess electronic effects on reactivity.
- Heterocyclic Fusion : Explore fused-ring systems (e.g., pyrido[1,2-a]pyrimidin-4-ones) to evaluate steric and conformational impacts on biological activity .
- Validation : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like SIRT1, followed by in vitro validation .
Q. What analytical techniques are critical for distinguishing this compound from its tautomers or degradation products?
- Methodology :
- Tautomer Identification : Perform H NMR in DMSO-d6 to detect enol-keto tautomerism (distinct peaks for enolic OH at δ 10–12 ppm).
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify hydrolysis byproducts (e.g., pyridin-4-ol derivatives) .
Advanced Research Questions
Q. How does this compound interact with enzyme active sites, and what mechanistic insights can be derived?
- Methodology :
- Enzyme Assays : Conduct in vitro inhibition assays (e.g., SIRT1) using fluorogenic substrates (e.g., Ac-p53 peptide) to measure IC50 values .
- Structural Analysis : Solve co-crystal structures (PDB deposition) or use molecular dynamics simulations to map hydrogen-bonding interactions between the acetyl group and catalytic residues (e.g., NAD-binding pockets) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Data Reconciliation : Compare assay conditions (e.g., buffer pH, enzyme source) across studies. For example, SIRT1 inhibition may vary with NAD concentration .
- Meta-Analysis : Use cheminformatics tools (e.g., KNIME or Schrödinger) to cluster derivatives by substituent patterns and correlate with activity trends .
Q. How can regioselective functionalization of this compound be achieved for targeted drug design?
- Methodology :
- Directed C-H Activation : Employ palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at the 2-position using brominated precursors .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection for the pyridinone carbonyl to enable selective acetylation .
Q. What are the computational and experimental approaches to predict and validate metabolite profiles of this compound?
- Methodology :
- In Silico Prediction : Use software like MetaSite to simulate Phase I/II metabolism (e.g., acetyl hydrolysis, glucuronidation).
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
